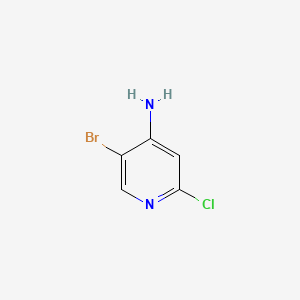

4-Amino-5-bromo-2-chloropyridine

Description

Significance of Pyridine (B92270) Core Structures in Chemical Synthesis and Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold frequently found in a vast number of biologically active compounds and FDA-approved drugs. nih.govrsc.org This nitrogen-containing heterocycle is an isostere of benzene (B151609) and plays a crucial role in medicinal chemistry, often being referred to as a "privileged scaffold." rsc.orgnih.gov This designation stems from its ability to bind to a wide range of biological targets with high affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in many biological processes. nih.govajrconline.org

The incorporation of a pyridine nucleus is a well-established strategy in drug discovery to enhance the therapeutic properties of molecules. ajrconline.org It can improve metabolic stability, permeability, potency, and binding affinity. nih.gov Numerous drugs across various therapeutic areas contain a pyridine core, including antiviral agents like atazanavir, anticancer drugs such as imatinib, and anti-inflammatory compounds. rsc.orgnih.gov In chemical synthesis, the pyridine ring's electronic properties and reactivity allow for a multitude of chemical transformations, making it a versatile platform for constructing complex molecules. ajrconline.org

Overview of Strategic Research Directions for Polysubstituted Pyridines

The synthesis of polysubstituted pyridines is a highly active area of chemical research, driven by the need for novel molecules in drug discovery and materials science. nih.govrsc.org A primary focus is the development of efficient and regioselective methods to introduce multiple functional groups onto the pyridine ring. nih.gov This includes the use of modern synthetic techniques like multicomponent reactions (MCRs) and C-H activation to streamline the synthesis of complex pyridine derivatives. rsc.orgnih.gov

Late-stage functionalization, the modification of a complex molecule at a late point in its synthesis, is another key strategic direction. nih.govacs.org This approach allows for the rapid diversification of drug candidates and can be used to fine-tune their biological activity and properties. nih.gov Researchers are continually exploring new catalytic methods and reaction pathways to achieve selective functionalization at positions that are traditionally difficult to access, such as the meta-position of the pyridine ring. uni-muenster.de These advancements provide access to a wider range of structurally diverse pyridines for various applications. digitellinc.com

Rationale for Focused Investigation of 4-Amino-5-bromo-2-chloropyridine

The focused investigation of this compound is warranted by its utility as a versatile synthetic intermediate. chemimpex.comchemicalbook.com The presence of three distinct functional groups—an amino group, a bromine atom, and a chlorine atom—on the pyridine ring allows for a series of selective chemical modifications. This trifunctional nature makes it a valuable building block for creating more complex, highly substituted pyridines. chemimpex.com

The differential reactivity of the halogen substituents is a key feature of this molecule. The bromine atom can be selectively targeted in reactions like nucleophilic aromatic substitution, leaving the chlorine atom intact for subsequent transformations. smolecule.com This stepwise functionalization is crucial for the controlled synthesis of desired target molecules. This compound serves as a precursor in the synthesis of various biologically active compounds, including potential kinase inhibitors and agents with anti-inflammatory and antimicrobial properties. chemimpex.comchemicalbook.com Its application extends to the development of agrochemicals and materials science, highlighting its broad importance in chemical research. chemimpex.com

| Property | Data |

| IUPAC Name | 5-Bromo-2-chloropyridin-4-amine |

| CAS Number | 857730-21-3 |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| Melting Point | 127.3-128.4 °C |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWZNBANVSZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653228 | |

| Record name | 5-Bromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857730-21-3 | |

| Record name | 5-Bromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Amino 5 Bromo 2 Chloropyridine

Reactivity of the Amino Group

The amino group at the C-4 position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, enhancing the structural diversity of derivatives.

Acylation and Alkylation Reactions

The nucleophilic nature of the 4-amino group readily allows for acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, leads to the formation of the corresponding amides. For instance, the reaction with acetyl chloride in a suitable solvent would yield N-(5-bromo-2-chloropyridin-4-yl)acetamide. While specific literature on the acylation of 4-Amino-5-bromo-2-chloropyridine is not abundant, the general reactivity of aminopyridines suggests that this transformation proceeds efficiently.

Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. These reactions typically require a base to deprotonate the amino group, increasing its nucleophilicity. The products of these reactions are secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.

| Reaction Type | Reagent/Conditions | Expected Product |

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine or Triethylamine) | N-Acyl-4-amino-5-bromo-2-chloropyridine |

| Acylation | Acid anhydride (B1165640) (e.g., Acetic anhydride), Catalyst (e.g., DMAP) | N-Acyl-4-amino-5-bromo-2-chloropyridine |

| Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K2CO3 or NaH) | N-Alkyl- or N,N-Dialkyl-4-amino-5-bromo-2-chloropyridine |

Table 1: Representative Acylation and Alkylation Reactions of the Amino Group

Formation of Schiff Bases and Other Condensation Products

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, or imines. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and can also exhibit interesting biological activities.

The general reaction involves refluxing this compound with an appropriate aldehyde or ketone in a solvent like ethanol (B145695) or toluene, often with a catalytic amount of a protic acid.

| Carbonyl Compound | Product Structure |

| Benzaldehyde | N-(phenylmethylidene)-5-bromo-2-chloropyridin-4-amine |

| Acetone | N-(propan-2-ylidene)-5-bromo-2-chloropyridin-4-amine |

Table 2: Examples of Schiff Base Formation

Diazotization and Subsequent Transformations

The 4-amino group can be converted to a diazonium salt through diazotization, a reaction carried out at low temperatures with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups in place of the original amino group.

For example, a Sandmeyer-type reaction can be employed to replace the diazonium group with a halogen (Cl, Br), a cyano group, or other functionalities. While direct experimental data on the diazotization of this compound is limited, a patent for the synthesis of 5-Bromo-2,4-dichloropyridine (B1280864) describes the diazotization of 2-amino-4-chloropyridine (B16104) followed by a Sandmeyer reaction. researchgate.net This suggests that a similar transformation on this compound is feasible, which would lead to the formation of 4,5-dibromo-2-chloropyridine (B6591951) or 2,4-dichloro-5-bromopyridine depending on the conditions.

Reactivity at Halogen Centers (Bromine and Chlorine)

The presence of two different halogen atoms on the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The differing reactivity of the C-Br and C-Cl bonds is a key aspect of the synthetic utility of this compound.

Selective Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNA_r) reactions, the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen substituents, facilitates attack by nucleophiles. The position of substitution is influenced by the nature of the leaving group and the reaction conditions. Generally, the C-Cl bond at the 2-position is more activated towards nucleophilic attack than the C-Br bond at the 5-position due to the proximity of the ring nitrogen. However, the better leaving group ability of bromide compared to chloride can also influence the outcome.

Selective substitution can be achieved by carefully controlling the reaction conditions, such as temperature and the nature of the nucleophile. For instance, reaction with a strong nucleophile at a lower temperature might favor substitution at the more activated C-2 position, while more forcing conditions could lead to substitution at the C-5 position or even disubstitution.

Palladium-Mediated Cross-Coupling Reactions at Bromo and Chloro Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This selectivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.

This differential reactivity allows for sequential functionalization of the molecule. For example, a Suzuki coupling with an arylboronic acid could be performed selectively at the C-5 position, leaving the C-2 chloro substituent intact for a subsequent cross-coupling reaction under more forcing conditions or with a different catalyst system.

| Cross-Coupling Reaction | Coupling Partner | Expected Major Product (Selective at C-5) |

| Suzuki Coupling | Arylboronic acid | 4-Amino-5-aryl-2-chloropyridine |

| Sonogashira Coupling | Terminal alkyne | 4-Amino-5-alkynyl-2-chloropyridine |

| Buchwald-Hartwig Amination | Amine | N-Aryl/alkyl-4-amino-5-amino-2-chloropyridine |

Table 3: Predicted Selectivity in Palladium-Mediated Cross-Coupling Reactions

Reductive Dehalogenation Strategies

Reductive dehalogenation is a key transformation for selectively removing one or both halogen atoms from this compound, leading to various synthetic intermediates. The differing reactivity of the C-Br and C-Cl bonds allows for selective dehalogenation under specific conditions. Generally, the C-Br bond is more labile and thus more readily cleaved than the C-Cl bond.

Common reductive dehalogenation strategies can include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source can lead to the removal of the bromine atom. The conditions can be tuned (e.g., temperature, pressure, catalyst loading) to favor the selective removal of bromine over chlorine.

Metal-Mediated Reduction: Active metals such as zinc or iron in the presence of an acid (e.g., acetic acid) can be employed for dehalogenation. These reactions often proceed via single-electron transfer mechanisms.

Hydride Reagents: Reagents like sodium borohydride (B1222165) in combination with a catalyst or under specific solvent conditions can also effect dehalogenation.

The selective removal of the bromine atom yields 4-amino-2-chloropyridine (B126387), while the removal of both halogens would produce 4-aminopyridine (B3432731). These products are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The presence of both an electron-donating amino group and electron-withdrawing halogen atoms further modulates this reactivity.

Electrophilic Aromatic Substitution Limitations and Potential Modifications

Electron-deficient π-systems like pyridines are generally poor substrates for electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions and show limited scope. nih.gov The electron-withdrawing nature of the nitrogen atom deactivates the ring towards attack by electrophiles. nih.govmsu.edu

For this compound, the amino group at the 4-position is an activating group and would typically direct incoming electrophiles to the ortho positions (3 and 5). However, these positions are already substituted. The 2 and 6 positions are deactivated by the ring nitrogen, and the 2-position is further deactivated by the chlorine atom. Therefore, direct electrophilic aromatic substitution on the available carbon atom (position 3) is expected to be challenging.

To overcome these limitations, modifications to the reaction conditions or the substrate are often necessary. For instance, increasing the electron density of the ring through N-oxide formation can facilitate certain electrophilic substitutions.

Potential for Pyridyne Intermediate Formation in Specific Reactions

Halopyridines can undergo elimination reactions to form highly reactive pyridyne intermediates, particularly when treated with strong bases. For this compound, treatment with a very strong base like sodium amide (NaNH₂) or a lithium dialkylamide could potentially lead to the formation of a pyridyne.

The most likely pyridyne to form would be 4-amino-3-bromo-5,6-pyridyne, resulting from the deprotonation at the 3-position followed by the elimination of the chloride at the 2-position. The alternative, elimination of the bromide at the 5-position, is also possible. The resulting pyridyne intermediate would be highly reactive and could be trapped by various nucleophiles present in the reaction mixture. It is important to note that such reactions are not likely to be regioselective and could lead to a mixture of products. sci-hub.se

Complex Formation and Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions.

Ligand Properties in Metal Complexes (e.g., Ruthenium(II) Complexes)

This compound can act as a monodentate or bidentate ligand in metal complexes. The pyridine nitrogen is a common coordination site. The amino group can also coordinate to a metal center, potentially forming a chelate ring.

Ruthenium(II) complexes, in particular, have been an area of significant research interest due to their potential applications in catalysis and medicine. nih.govrsc.orgrsc.org For instance, ruthenium(II) arene complexes of the type [Ru(p-cymene)Cl₂L], where L is a substituted pyridine, have been synthesized and characterized. nih.gov 5-amino-2-chloropyridine, a related compound, has been used as a ligand in such complexes. nih.gov It is conceivable that this compound could form similar stable complexes with ruthenium(II), where it coordinates through the pyridine nitrogen. The electronic properties of the pyridine ring, influenced by the amino and halogen substituents, would affect the stability and reactivity of the resulting metal complex.

| Potential Ruthenium(II) Complex | Ligand (L) | Coordination Mode | Potential Application |

| [Ru(p-cymene)Cl₂(this compound)] | This compound | Monodentate (via pyridine N) | Catalysis, Medicinal Chemistry |

| [Ru(tpy)(this compound)₂]²⁺ (tpy = terpyridine) | This compound | Monodentate (via pyridine N) | Photophysics, Redox Materials |

Supramolecular Interactions and Self-Assembly

The functional groups on this compound can participate in various non-covalent interactions, leading to the formation of supramolecular assemblies.

Hydrogen Bonding: The amino group is a hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks in the solid state.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis bases (electron pair donors). These interactions, in conjunction with hydrogen bonding, can play a significant role in directing the self-assembly of the molecules in the crystal lattice. acs.org

The interplay of these supramolecular interactions can be utilized in the field of crystal engineering to design and synthesize materials with specific structures and properties.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5 Bromo 2 Chloropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 4-Amino-5-bromo-2-chloropyridine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its structure.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the aromatic protons and the amino group protons. The pyridine (B92270) ring has two protons, H-3 and H-6. Due to the electron-withdrawing effects of the chloro and bromo substituents, as well as the nitrogen atom in the pyridine ring, these protons would be expected to appear in the downfield region of the spectrum.

The proton at the C-3 position would likely appear as a singlet, as it has no adjacent protons to couple with. The proton at the C-6 position would also be expected to be a singlet for the same reason. The protons of the amino group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent and may be affected by the solvent used.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.5 - 7.5 | s |

| H-6 | 7.5 - 8.5 | s |

| -NH₂ | 4.0 - 6.0 | br s |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are influenced by the attached functional groups and their position within the heterocyclic ring. Carbons attached to electronegative atoms like chlorine and bromine, as well as the carbons adjacent to the ring nitrogen, will be significantly deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 160 |

| C-3 | 110 - 120 |

| C-4 | 145 - 155 |

| C-5 | 90 - 100 |

| C-6 | 140 - 150 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. bldpharm.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In the case of this compound, no cross-peaks would be expected between the aromatic protons H-3 and H-6 as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon. For example, the signal for H-3 would show a correlation to the signal for C-3, and the H-6 signal would correlate to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the positions of substituents on the pyridine ring. For instance, the H-3 proton would be expected to show correlations to C-2, C-4, and C-5, while the H-6 proton would likely show correlations to C-2, C-4, and C-5. These correlations would unequivocally confirm the substitution pattern of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would provide valuable structural information.

The molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). libretexts.org This would result in a cluster of peaks for the molecular ion. The nominal molecular weight of this compound is 207.46 g/mol . sigmaaldrich.com

The fragmentation of this compound under EI conditions can be predicted to proceed through several key pathways, primarily involving the loss of the halogen substituents and cleavage of the pyridine ring. The most common fragmentations would likely be the loss of a bromine radical (Br•), a chlorine radical (Cl•), or hydrogen halides (HBr or HCl). researchgate.net

Predicted Fragmentation Pathways:

Loss of Bromine: A significant fragment would likely be observed at [M-Br]⁺, corresponding to the loss of the bromine atom.

Loss of Chlorine: Another prominent peak would be expected at [M-Cl]⁺.

Loss of Halogens: Successive loss of both halogen atoms could also occur.

Ring Cleavage: Fragmentation of the pyridine ring itself would lead to a variety of smaller charged species.

The relative abundance of these fragment ions provides a fingerprint for the molecule, confirming the presence and position of the amino, bromo, and chloro substituents on the pyridine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the separation, identification, and quantification of individual components in a mixture, making it ideal for assessing the purity of this compound and analyzing reaction mixtures during its synthesis.

A reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed, utilizing a C18 column. nih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the target compound from any impurities or starting materials.

The HPLC system would be coupled to a mass spectrometer, often a quadrupole or ion trap analyzer. Electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique for this compound, generating the protonated molecule [M+H]⁺. waters.com This "soft" ionization technique minimizes fragmentation, providing a clear signal for the molecular ion, which is crucial for confirming the identity of the eluted compound. By monitoring the specific mass-to-charge ratio (m/z) of this compound, its presence and purity can be accurately determined even in complex matrices. This technique is highly sensitive and selective, allowing for the detection of trace impurities. waters.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum would be characterized by several key absorption bands. Based on data from the closely related compound 2-amino-5-chloropyridine, the following vibrational modes can be anticipated. core.ac.uk

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Amino group) | Asymmetric & Symmetric Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (Pyridine ring) | Stretching | 1600 - 1450 |

| N-H (Amino group) | Scissoring (Bending) | 1650 - 1580 |

| C-Cl | Stretching | 850 - 550 |

| C-Br | Stretching | 680 - 515 |

The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the high-frequency region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring would give rise to a series of characteristic bands in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the lower frequency "fingerprint" region of the spectrum.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide further structural confirmation.

The Raman spectrum would also show characteristic bands for the pyridine ring vibrations, which are often strong in Raman scattering. nih.gov The C-Cl and C-Br stretching vibrations would also be observable. A key application of Raman spectroscopy in this context would be to complement the FTIR data, helping to resolve ambiguities in band assignments and providing a more complete picture of the vibrational modes of the molecule. For instance, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Electronic Absorption and Circular Dichroism Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.

The pyridine ring is a chromophore, and the presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity compared to unsubstituted pyridine. The halogen substituents will also influence the absorption spectrum.

Circular Dichroism (CD) Spectroscopy for Chiral Interactions (if applicable to derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules. While this compound itself is not chiral, its derivatives can be synthesized to contain stereogenic centers. In such cases, CD spectroscopy would be an essential tool for characterizing their chiroptical properties. The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption provides information about the three-dimensional arrangement of atoms, including the absolute configuration and conformational features of the chiral derivatives. For instance, the introduction of a chiral substituent on the amino group or the formation of chiral metal complexes with this compound as a ligand would warrant CD spectroscopic analysis to elucidate the stereochemistry of the resulting compounds.

X-ray Crystallography

X-ray crystallography stands as the cornerstone for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a molecule, as well as the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ |

| Formula Weight | 163.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8638 (19) |

| b (Å) | 14.591 (7) |

| c (Å) | 11.011 (5) |

| β (°) | 93.07 (3) |

| Volume (ų) | 619.6 (5) |

| Z | 4 |

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules within a crystal is governed by a network of intermolecular interactions. In the case of pyridinic structures, these interactions are crucial for the stability of the crystal lattice. For the related compound 4-amino-3,5-dichloropyridine, the crystal structure reveals that molecules are assembled into supramolecular chains through strong N—H⋯N hydrogen bonds. nih.gov These chains are further interconnected by offset π–π stacking interactions between the pyridine rings. nih.gov The centroid-to-centroid distance for these stacking interactions is reported to be 3.8638 (19) Å. nih.gov Similar interactions, including hydrogen bonding involving the amino group and the pyridine nitrogen, as well as halogen bonding and π–π stacking, would be expected to play a significant role in the crystal packing of this compound.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The analysis of 4-amino-3,5-dichloropyridine provides a quantitative breakdown of the contributions of various non-covalent interactions to the crystal packing. nih.gov

The most significant interactions are Cl⋯H/H⋯Cl contacts, followed by H⋯H and N⋯H/H⋯N contacts. nih.gov This detailed quantification allows for a deeper understanding of the forces that direct the self-assembly of the molecules in the solid state. The results from the Hirshfeld surface analysis of 4-amino-3,5-dichloropyridine are summarized in the table below. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| Cl⋯H/H⋯Cl | 40.1 |

| H⋯H | 15.7 |

| N⋯H/H⋯N | 13.1 |

| C⋯H/H⋯C | 7.3 |

| Cl⋯Cl | 7.1 |

| C⋯C | 6.8 |

| N⋯C/C⋯N | 4.9 |

| Cl⋯C/C⋯Cl | 3.8 |

Computational Chemistry Investigations of 4 Amino 5 Bromo 2 Chloropyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of molecular properties from first principles. For 4-Amino-5-bromo-2-chloropyridine, these methods can unravel the complexities arising from the presence of amino, bromo, and chloro substituents on the pyridine (B92270) ring.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For this compound, DFT calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which governs its chemical properties, is also elucidated through DFT. The distribution of electrons within the molecule is influenced by the electronegativity of the nitrogen atom in the pyridine ring and the electron-donating amino group, as well as the electron-withdrawing halogen atoms.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-Cl | 1.74 |

| C5-Br | 1.90 | |

| C4-N(H2) | 1.38 | |

| C2-N1 | 1.33 | |

| N1-C6 | 1.34 | |

| Bond Angle (°) | Cl-C2-N1 | 115.8 |

| Br-C5-C4 | 118.5 | |

| N(H2)-C4-C5 | 121.0 | |

| C2-N1-C6 | 117.5 |

Note: These are illustrative values based on DFT calculations of similar substituted pyridines and may not represent the exact values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.netnih.govwuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the amino group is expected to raise the energy of the HOMO, while the electronegative chlorine and bromine atoms are expected to lower the energy of the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative values based on FMO analysis of analogous substituted pyridines.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. nih.govmdpi.com The map displays regions of negative potential (electron-rich areas, typically colored red) and positive potential (electron-poor areas, typically colored blue).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group and potentially the halogen atoms would exhibit a positive potential, suggesting sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized orbitals that correspond to the familiar Lewis structure representation of bonds and lone pairs. uni-muenchen.dewisc.eduscirp.org It allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Table 3: Predicted Natural Bond Orbital (NBO) Charges for Selected Atoms in this compound

| Atom | Predicted NBO Charge (e) |

| N1 (pyridine) | -0.55 |

| C2 | +0.15 |

| Cl | -0.10 |

| C4 | -0.25 |

| N (amino) | -0.85 |

| C5 | +0.05 |

| Br | -0.08 |

Note: These are illustrative values based on NBO analysis of similar substituted pyridines.

Reaction Pathway Modeling

Computational chemistry can also be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the reaction mechanism.

Computational Simulation of Reaction Mechanisms

By mapping the potential energy surface, computational methods can identify transition states, which are the high-energy points along the reaction coordinate that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, reaction pathway modeling could be used to simulate various reactions, such as nucleophilic aromatic substitution. For instance, the simulation could model the displacement of the chlorine or bromine atom by a nucleophile, determining which halogen is more likely to be substituted and the energetic barriers for each pathway. Such simulations are crucial for understanding and predicting the outcomes of chemical reactions involving this compound. Studies on the pyrolysis and combustion of pyridine provide a basis for understanding the fundamental decomposition pathways, which often initiate with C-H or C-X (where X is a halogen) bond fission. researchgate.net

Transition State Characterization and Activation Energy Calculation

The reactivity of this compound in reactions such as nucleophilic aromatic substitution or cross-coupling reactions is of significant interest. thermofisher.com Computational methods, particularly density functional theory (DFT), can be employed to map out the potential energy surface of these reactions.

A critical aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. By locating the transition state geometry, it is possible to calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.

Table 1: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction of this compound

| Nucleophile | Proposed Reaction Site | Calculated Activation Energy (kcal/mol) |

| Ammonia (B1221849) | C2-Cl | Data not available |

| Ammonia | C5-Br | Data not available |

| Methoxide | C2-Cl | Data not available |

| Methoxide | C5-Br | Data not available |

This table is for illustrative purposes only. The values are hypothetical due to the lack of specific published data.

Understanding the relative activation energies for substitution at the C2 (chloro) and C5 (bromo) positions would provide valuable insights into the regioselectivity of its reactions.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the 1H, 13C, and 15N NMR chemical shifts of this compound. These predictions, often performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can be compared with experimental spectra to confirm structural assignments.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (on NH2) | Data not available | Data not available |

| H3 | Data not available | Data not available |

| H6 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

This table is for illustrative purposes only, as specific published computational NMR data for this compound is unavailable.

Simulated Vibrational Spectra for Assignment

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency calculations can generate a theoretical vibrational spectrum. By comparing the calculated frequencies and intensities with experimental data, each band in the experimental spectrum can be assigned to a specific molecular vibration (e.g., C-N stretching, N-H bending). This is crucial for a complete understanding of the molecule's vibrational properties.

Molecular Dynamics Simulations

While static quantum chemical calculations provide information about stable structures and reaction pathways, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound.

Conformational Analysis and Flexibility

MD simulations can explore the conformational landscape of flexible molecules. For this compound, the primary point of flexibility would be the rotation around the C4-NH2 bond. MD simulations could reveal the preferred orientation of the amino group and the energy barriers for its rotation.

Ligand-Target Interaction Modeling

Given that this compound is a scaffold for kinase inhibitors, MD simulations are particularly relevant for studying its interactions with biological targets. If a crystal structure of a kinase in complex with a derivative of this compound were available, MD simulations could be used to:

Analyze the stability of the ligand in the binding pocket: By simulating the complex over time, one can assess the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts.

Calculate binding free energies: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the strength of the interaction between the ligand and the protein.

Guide the design of more potent inhibitors: By understanding the specific interactions that contribute most to binding, medicinal chemists can rationally design modifications to the this compound scaffold to improve its affinity and selectivity.

Table 3: Key Interactions of a Hypothetical Inhibitor Derived from this compound with a Kinase Active Site

| Interacting Residue (Kinase) | Type of Interaction | Ligand Moiety Involved |

| Data not available | Hydrogen Bond | Amino group |

| Data not available | Halogen Bond | Bromo or Chloro group |

| Data not available | Pi-stacking | Pyridine ring |

This table is for illustrative purposes only and is based on general principles of kinase inhibition, as specific data for this compound is not available.

Advanced Research Applications and Potential of 4 Amino 5 Bromo 2 Chloropyridine in Chemical Biology and Materials Science

Role as a Synthetic Intermediate in Drug Discovery

4-Amino-5-bromo-2-chloropyridine is primarily recognized for its utility as a synthetic intermediate in the creation of various pharmaceuticals. chemimpex.com The strategic placement of its functional groups allows for a range of chemical transformations, such as nucleophilic substitution and coupling reactions, making it an attractive starting point for constructing diverse molecular architectures with potential biological activity. chemimpex.com

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This compound is cited as a useful precursor in the synthesis of kinase inhibitors. chemimpex.com The pyridine (B92270) scaffold is a common feature in many approved kinase inhibitors. The amino group on the this compound molecule can serve as a key hydrogen bond donor, mimicking the hinge-binding interaction of ATP in the kinase active site. The chloro and bromo substituents provide reactive handles for introducing further complexity and targeting specific pockets within the enzyme.

While specific, publicly disclosed kinase inhibitors derived directly from this compound are not abundant in the literature, the utility of similar scaffolds is well-documented. For instance, the related 4-aminopyrazolopyrimidine scaffold is a cornerstone in the design of numerous tyrosine and serine/threonine kinase inhibitors. nih.gov This highlights the potential of the 4-aminopyridine (B3432731) core of the title compound to serve a similar function in generating potent and selective kinase inhibitors.

The term "bioactive" encompasses a wide range of compounds that have a measurable effect on living tissue. This compound serves as an essential building block in the synthesis of a variety of these biologically active molecules. chemimpex.com Its utility extends to the development of compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com

The synthetic versatility of this compound is key to its role. For example, the related compound 4-amino-2-chloropyridine (B126387) is a crucial intermediate in the synthesis of forchlorfenuron, a plant growth regulator, demonstrating how the aminopyridine core can be elaborated into biologically active urea (B33335) derivatives. googleapis.com Similarly, derivatives of 2-amino-4-chloropyridine (B16104) have been used to create Schiff bases with various biological activities. researchgate.net These examples showcase the chemical reactivity inherent in the structure of this compound, which can be exploited to generate large libraries of compounds for screening against various biological targets.

Table 1: Synthetic Utility of this compound's Functional Groups

| Functional Group | Position | Potential Reactions | Role in Bioactive Scaffolds |

| Amino (-NH₂) | 4 | Acylation, Alkylation, Diazotization, Urea/Thiourea formation | Hinge-binding motif in kinase inhibitors; Formation of amides and ureas. |

| Bromo (-Br) | 5 | Suzuki, Stille, and other cross-coupling reactions; Nucleophilic aromatic substitution | Introduction of aryl or heterocyclic groups to modulate potency and selectivity. |

| Chloro (-Cl) | 2 | Nucleophilic aromatic substitution (e.g., with amines, alcohols, thiols) | Attachment of side chains to explore specific binding pockets in target proteins. |

Receptor tyrosine kinases (RTKs) are a subset of kinases that play a crucial role in cell signaling pathways controlling growth, differentiation, and metabolism. Their aberrant activation is a known driver of many cancers, making them prime targets for therapeutic intervention. The development of small molecule inhibitors that target the ATP-binding site of RTKs is a major strategy in oncology.

This compound is identified as a relevant scaffold for the development of RTK inhibitors. The 4-aminopyridine portion of the molecule is a well-established "hinge-binder" pharmacophore, critical for anchoring inhibitors into the ATP-binding site of many kinases. The bromo and chloro substituents allow for the introduction of various moieties through cross-coupling and substitution reactions, which can be tailored to achieve selectivity and potency for specific RTKs. For example, related 4-aminoquinazoline and pyrazolopyrimidine cores are found in numerous clinically approved RTK inhibitors. nih.gov This established precedent underscores the potential of this compound as a foundational element for novel RTK inhibitor discovery programs.

Exploration in Medicinal Chemistry Beyond Direct Bioactivity

Beyond its role as a precursor to directly bioactive agents, the structural features of this compound lend themselves to more nuanced applications in medicinal chemistry, such as the targeting of complex biological structures and the development of antimicrobial agents.

In addition to the canonical double helix, DNA can fold into other secondary structures, such as G-quadruplexes (G4s) and i-motifs. These structures are often found in the promoter regions of oncogenes and telomeres, and they are increasingly recognized as important targets for therapeutic intervention. Small molecules that can selectively bind to and stabilize these structures can modulate gene expression and other cellular processes.

While direct studies of this compound as a G4 or i-motif modulator are not prominent in the literature, its structural components are relevant. The planar, electron-rich aromatic system of the pyridine ring could potentially interact with the flat G-tetrads or C:C+ pairs of these structures through π-π stacking. The amino and bromo groups could provide additional hydrogen bonding or halogen bonding interactions that enhance binding affinity and selectivity. The potential for G-rich regions to form G-quadruplex structures is an area of active research, with implications for gene regulation. nih.govnih.gov The development of small molecules to target these structures is a promising, albeit still developing, field of medicinal chemistry.

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents with novel mechanisms of action. Researchers have utilized this compound in the synthesis of compounds with antimicrobial properties. chemimpex.com The core structure can be used as a scaffold to present various functional groups in a defined three-dimensional space, facilitating interactions with bacterial targets.

For instance, studies on Schiff bases derived from the related 2-amino-4-chloropyridine have shown that these compounds can exhibit significant in-vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.net The specific activity often depends on the nature of the substituents attached to the core scaffold. This suggests that a library of derivatives based on this compound could yield potent and selective antibacterial agents. The development of amino acid-based antimicrobials is another important research avenue, highlighting the value of the amino group in designing new antimicrobial drugs. nih.gov

Antiviral and Antifungal Investigations (as pyridine derivatives)

Pyridine derivatives are a well-established class of compounds investigated for their broad-spectrum biological activities, including antiviral and antifungal properties. nih.govmdpi.comnih.gov The pyridine ring is a key component in numerous natural products and FDA-approved drugs. mdpi.comresearchgate.netbritannica.com Research into pyridine-containing heterocycles has demonstrated their potential to inhibit various viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV). nih.govbenthamscience.comnih.gov

The mechanism of antiviral action for pyridine derivatives is diverse, ranging from the inhibition of key viral enzymes like reverse transcriptase and polymerase to interfering with viral entry and replication cycles. nih.govbenthamscience.comnih.gov For instance, certain derivatives have been shown to inhibit viral maturation, gene expression, and protein synthesis. nih.govbenthamscience.com The structural features of this compound make it a valuable intermediate for synthesizing novel antiviral candidates. chemimpex.com For example, related structures, such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, have been identified as potent inhibitors of RSV replication and the associated inflammatory responses. nih.gov

In the realm of antifungal research, pyridine derivatives have shown significant efficacy against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govchempanda.com The antifungal activity is often linked to the specific substitution pattern on the pyridine ring, which influences the compound's ability to interact with fungal-specific targets. chempanda.comacs.org Studies on pyridinecarbaldehyde phenylhydrazone derivatives revealed that substitutions on the phenyl ring, such as a fluorine atom, could dramatically enhance antifungal activity against various plant pathogenic fungi. acs.org Similarly, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated excellent antifungal activity, with some compounds showing efficacy superior to the control drug fluconazole (B54011) against strains like C. parapsilosis. nih.gov The compound this compound serves as a scaffold that can be chemically modified to explore and optimize these antifungal properties. chemimpex.com

| Derivative Class | Target Organism(s) | Observed Activity/Finding | Reference(s) |

| General Pyridine Derivatives | HIV, HCV, HBV, RSV, CMV | Inhibition of reverse transcriptase, polymerase, viral maturation, and other replication cycle stages. | nih.govbenthamscience.comnih.gov |

| Pyridinecarbaldehyde Phenylhydrazones | Alternaria solani, Fusarium solani | 4-fluorophenylhydrazone derivatives showed superior in vitro inhibition compared to carbendazim. | acs.org |

| Hybrid bis-(imidazole)-pyridine Derivatives | C. parapsilosis, C. albicans, Rhodotorula sp. | Excellent antifungal activity, with MIC values as low as 3.9 µg/mL against certain strains. | nih.gov |

| N-(4-amino-2-chlorophenyl) analogues | Respiratory Syncytial Virus (RSV) | Potent inhibition of RSV replication and associated inflammatory responses. | nih.gov |

| Amide-Pyridine Scaffolds | Drug-resistant pathogenic fungi | Broad-spectrum antifungal activity with MIC values between 0.125 and 2 µg/ml. | chempanda.com |

Applications in Advanced Materials

The distinct electronic and structural characteristics of the pyridine ring make it a valuable component in the design of advanced materials. researchgate.net Its incorporation can influence properties such as thermal stability, solubility, and mesomorphic or polymeric behavior.

Liquid crystals (LCs) containing a pyridine ring as part of their core structure have been a subject of extensive research. tandfonline.comtandfonline.com The nitrogen heteroatom in the pyridine ring alters the molecule's polarity, polarizability, and geometry compared to its benzene (B151609) analogue. tandfonline.comalgoreducation.com These changes significantly influence the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures. tandfonline.com

| Pyridine-Based Liquid Crystal Series | Key Structural Features | Observed Mesophase Behavior | Reference(s) |

| 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates | Pyridine ring, two phenyl rings, imine and ester linkers, terminal alkoxy chain (C2-C18). | Nematic and/or smectic phases observed depending on the alkoxy chain length. | tandfonline.com |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Pyridine moiety, Schiff base/ester linkages, terminal flexible chains (C6-C16). | All derivatives exhibited dimorphic properties (Nematic and Smectic A), except for the shortest (n=6) and longest (n=16) chains. | mdpi.com |

| 2,5-Disubstituted Pyridines | Three-ring systems with various alkyl, aryl, and cyclohexyl substituents. | All fifteen synthesized compounds showed enantiotropic liquid crystal phases. | tandfonline.comcapes.gov.br |

Incorporating pyridine units into polymer backbones is a strategy to enhance their properties. Pyridine-containing polymers, such as polyimides, often exhibit high thermal stability, improved solubility, and desirable mechanical properties. researchgate.net The enhanced solubility compared to all-phenyl analogues is attributed to the increased dipole-dipole interactions between the polymer and the solvent, stemming from the polar nature of the pyridine ring. researchgate.net

Studies on polyimides synthesized from 2,6-diaminopyridine (B39239) and various dianhydrides have shown that the resulting polymers are readily soluble in common organic solvents and possess good film-forming capabilities, with high glass transition temperatures (Tg) in the range of 252–296°C. researchgate.net Furthermore, pyridine derivatives act as versatile ligands in the formation of coordination polymers. The specific geometry and electronic nature of the pyridine ligand can direct the dimensionality and solid-state architecture of the resulting polymer, influencing its potential applications in areas like gas storage or luminescence. nih.gov The functional groups on this compound provide multiple reaction sites for polymerization, offering a route to new high-performance polymers with potentially enhanced thermal, chemical, and mechanical resistance. chemimpex.com

Structure-Activity/Property Relationship Studies (SAR/SPR)

Understanding the relationship between a molecule's structure and its resulting activity or properties is crucial for rational design in both drug discovery and materials science.

The reactivity of the pyridine ring is highly dependent on the nature and position of its substituents. koreascience.krnumberanalytics.com The nitrogen atom makes the ring electron-deficient, particularly at the 2- and 4-positions, which facilitates nucleophilic substitution reactions. uoanbar.edu.iq In this compound, the substituents play distinct roles. The chlorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The rate of this substitution is influenced by the other groups on the ring.

| Substituent on Pyridine Ring | Position on this compound | General Effect on Reactivity | Reference(s) |

| Chloro | C2 | Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. | nih.govresearchgate.net |

| Amino | C4 | Electron-donating group; modulates ring electron density and basicity. | numberanalytics.comwikipedia.org |

| Bromo | C5 | Electron-withdrawing group (inductive effect); influences reactivity and directs further substitution. | numberanalytics.comresearchgate.net |

| Nitrogen | N1 | Makes the ring electron-deficient, activating C2/C4 positions for nucleophilic attack and deactivating the ring towards electrophilic attack. | numberanalytics.comuoanbar.edu.iq |

The specific arrangement of substituents on a pyridine core is directly correlated with its biological activity and material properties. In SAR studies of pyridine derivatives as antimicrobial agents, the type and position of substituents are critical for potency and selectivity. mdpi.comnih.gov For example, in a series of 4-amino-2-thiopyrimidine derivatives studied as platelet aggregation inhibitors, small alkyl chains bearing an amino group as thio-substituents, combined with arylalkyl moieties at another position, displayed the greatest inhibitory activity. nih.gov This highlights how specific combinations of structural features fine-tune biological interactions.

In materials science, the correlation between structure and property is equally important. For pyridine-based liquid crystals, the molecular geometry, including the planarity of the molecule and the presence of a dipole moment introduced by the nitrogen atom, is a key determinant of the mesophase type and stability. tandfonline.com The orientation of the pyridine rings and the bond lengths within copper-pyridine complexes have been shown to correlate with the electronic behavior (π-back bonding) of the system. researchgate.net The multifunctional nature of this compound provides a platform to systematically vary its structure and study these correlations, leading to the development of molecules with optimized biological or material characteristics.

Conclusion and Future Research Directions

Summary of Current Research Status

4-Amino-5-bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative recognized primarily as a crucial building block in organic synthesis. chemicalbook.com Its unique molecular architecture, featuring amino, bromo, and chloro functional groups, makes it an essential intermediate for creating a variety of biologically active molecules. chemimpex.com Current research heavily utilizes this compound in the development of pharmaceuticals and agrochemicals. chemimpex.com

In medicinal chemistry, it serves as a starting material for synthesizing potent enzyme inhibitors and molecules with potential anti-inflammatory and antimicrobial properties. chemimpex.com The reactivity of its functional groups allows for diverse chemical transformations, such as nucleophilic substitutions and coupling reactions, making it a versatile tool for medicinal chemists. chemimpex.com For example, related pyrido[2,3-d]pyrimidine (B1209978) structures, which can be synthesized from precursors like 4-amino-pyridines, have been identified as potent, orally active adenosine (B11128) kinase inhibitors for treating pain and inflammation. nih.gov

In the agrochemical sector, it is employed in the formulation of effective herbicides and pesticides for crop protection. chemimpex.com The broader class of aminopyridines are key intermediates for plant growth regulators and compounds active against various pathogens like rust and mildew. chemicalbook.com The research to date has successfully demonstrated the compound's utility as a reactive intermediate, but has largely concentrated on the synthesis and preliminary screening of its derivatives.

Identification of Knowledge Gaps

Despite its utility, significant knowledge gaps exist in the scientific literature concerning this compound.

Limited Green Synthesis Protocols: While various synthetic routes exist for substituted pyridines, many rely on harsh reagents, toxic solvents, or produce significant waste. chemicalbook.comguidechem.com There is a notable lack of dedicated research into eco-friendly and efficient synthesis methods specifically for this compound that are suitable for industrial-scale production. google.com

Narrow Scope of Explored Derivatives: The derivatization of this compound has been somewhat conservative, primarily focusing on known reaction pathways to create analogues of existing bioactive molecules. The full potential of its unique electronic and steric properties has not been systematically explored to generate novel classes of compounds with unique biological or material science applications.

Lack of Mechanistic Insight: For the derivatives that have been synthesized, there is often a lack of in-depth mechanistic studies. Research frequently stops after initial biological activity screening. Detailed investigations into how these molecules interact with their biological targets (e.g., enzymes, receptors) at a molecular level are scarce. This includes a lack of data from enzyme kinetics, target-binding assays, and structural biology studies like X-ray crystallography. nih.gov

Underdeveloped Material Science Applications: While its use in pharmaceuticals and agrochemicals is established, its potential application in material science, such as the creation of novel polymers or functional coatings, remains largely unexplored. chemimpex.com

Proposed Future Research Avenues for this compound

To address the identified gaps, future research should be directed toward more sustainable, innovative, and mechanistically detailed studies.

Developing environmentally benign synthesis methods for this compound is a critical future goal. Research should focus on adopting green chemistry principles to improve efficiency and reduce environmental impact. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a powerful strategy for creating complex pyridines with high atom economy. mdpi.com

Table 1: Proposed Green Synthesis Methods for Substituted Pyridines

| Method | Catalyst/Solvent System | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Activated Fly Ash, Ionic Liquids bhu.ac.in | Reduced reaction times, high yields, use of less hazardous solvents. mdpi.combhu.ac.in |

| Solvent-Free Reactions | Heat under dry conditions | Eliminates solvent waste, simplifies product isolation, and often leads to higher yields. mdpi.com |

| Biocatalysis | Engineered enzymes | High selectivity, mild reaction conditions, reduced byproducts. |

| Catalysis with Renewable Solvents | Nickel supported on hydrotalcite (Ni/HT) in ethanol (B145695) researchgate.net | Utilizes bio-based and renewable solvents, promoting sustainability. researchgate.net |

These approaches promise not only to make the production of this compound more sustainable but also potentially more cost-effective for industrial applications.

Future work should aim to systematically expand the library of compounds derived from this compound. This involves moving beyond simple analogues and exploring novel chemical space. By leveraging modern synthetic methodologies, a wide array of new molecular scaffolds can be accessed.

Table 2: Potential Derivatization Strategies and Applications

| Reaction Type | Potential Reactants | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids | Biaryl Pyridines | Kinase Inhibitors, Functional Materials |

| Buchwald-Hartwig Amination | Amines, Amides | Substituted Aminopyridines | Novel Pharmaceutical Scaffolds nih.gov |

| Sonogashira Coupling | Terminal Alkynes | Alkynylpyridines | Molecular Probes, Electronic Materials |

| Schiff Base Formation | Aldehydes, Ketones | Pyridyl-imines | Antimicrobial Agents, Ligands researchgate.net |

A systematic derivatization effort, coupled with high-throughput screening, could uncover new lead compounds for drug discovery and identify candidates for material science applications. Improving the ionization efficiency of derivatives through specific chemical modifications could also aid in their detection and analysis in complex biological samples. mdpi.com

To progress from identifying active compounds to understanding their function, in-depth mechanistic studies are essential. Once novel derivatives with promising biological activity are synthesized, future research must focus on elucidating their mechanism of action.

Table 3: Proposed Mechanistic and Structural Studies

| Technique | Information Yielded | Importance |

|---|---|---|

| Enzyme Inhibition Assays | IC₅₀/Kᵢ values, mode of inhibition | Quantifies potency and determines how the compound inhibits its target. nih.gov |

| X-ray Crystallography | 3D structure of compound bound to its target nih.gov | Reveals specific molecular interactions, guiding structure-based drug design. |

| Molecular Docking | Predicted binding mode and affinity researchgate.net | Allows for virtual screening and rational design of more potent derivatives. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kₐ, kₔ) | Provides detailed insight into the binding and dissociation rates of the compound with its target. |

These studies will be crucial for optimizing lead compounds, improving their potency and selectivity, and understanding the structure-activity relationships (SAR) that govern their biological effects. This detailed molecular understanding is a prerequisite for the successful development of new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-5-bromo-2-chloropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and amination. A plausible route involves:

Bromination : Introduce bromine at the 5-position of 2-chloropyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .

Amination : Substitute the 4-position halogen (if present) with ammonia or an amine source. For example, catalytic amination using CuI/L-proline in DMSO at 100°C achieves regioselective substitution .

Critical Factors :

- Temperature control during bromination avoids over-halogenation.

- Catalytic systems (e.g., Cu/ligands) improve amino group introduction .

- Yields range from 60–85% depending on purity of intermediates .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 75% | |

| Amination | NH₃, CuI/L-proline, DMSO, 100°C | 82% |

Q. How can researchers purify this compound to ≥97% purity?

- Methodological Answer :

- Recrystallization : Use acetonitrile or ethyl acetate as solvents due to moderate solubility differences between product and byproducts. Cooling to 0–4°C maximizes crystal yield .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for baseline separation. Monitor fractions via TLC (Rf ≈ 0.3 in same solvent system) .

- Purity Validation : HPLC (C18 column, 70:30 H₂O:MeOH, λ = 254 nm) confirms ≥97% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 (H-6, d), δ 6.9 (H-3, s), δ 5.1 (NH₂, broad) .

- Mass Spectrometry : ESI-MS m/z 207.45 [M+H]⁺ aligns with molecular weight (C₅H₄BrClN₂) .

- X-ray Crystallography : Resolves regiochemistry; planar pyridine ring with Br/Cl/amino coplanarity (r.m.s. deviation <0.1 Å) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The 5-bromo group is reactive under Pd(PPh₃)₄ catalysis (e.g., with aryl boronic acids in THF/Na₂CO₃ at 80°C). The electron-withdrawing Cl at C2 deactivates the ring, slowing coupling at C5 .

- Buchwald-Hartwig Amination : The 4-amino group directs further functionalization. Use t-BuXPhos/Pd₂(dba)₃ to couple secondary amines at C6 .

Key Insight : Steric hindrance from Cl and Br limits meta-substitution; DFT calculations predict activation barriers for C5 vs. C6 reactivity .

Q. What strategies resolve contradictions in reported regioselectivity for nucleophilic substitutions?

- Methodological Answer : Discrepancies arise from solvent polarity and leaving group effects. For example:

- Polar Aprotic Solvents (DMF) : Favor SNAr at C2 (Cl as leaving group) with K₂CO₃ as base .

- Protic Solvents (EtOH) : Promote C5 substitution (Br as leaving group) via radical pathways .

Validation : Competitive experiments with isotopic labeling (e.g., ⁸¹Br vs. ³⁵Cl) and LC-MS tracking quantify pathway dominance .

Q. How can computational modeling predict the compound’s bioactivity in drug discovery?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The chloro group enhances hydrophobic pocket fit, while the amino group forms H-bonds .

- ADMET Prediction : SwissADME models suggest moderate bioavailability (LogP = 1.9) but potential hepatotoxicity (via CYP3A4 inhibition) .

Experimental Follow-up : Validate in vitro with IC₅₀ assays against cancer cell lines (e.g., MCF-7) .

Data Contradictions and Resolutions

- Synthesis Yield Variability : Reported yields (60–85%) depend on bromide source purity. Use freshly sublimed NBS for reproducibility .

- Regioselectivity Conflicts : Discrepant substitution sites (C5 vs. C6) are solvent-dependent. Standardize reaction conditions and characterize products via NOESY NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.